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Compound of Interest

Compound Name: Bizine

Cat. No.: B560364 Get Quote

This technical guide provides a comprehensive overview of Bizine, a potent and selective

inhibitor of Lysine-Specific Demethylase 1 (LSD1). It is intended for researchers, scientists, and

drug development professionals interested in the epigenetic regulation of gene expression and

the therapeutic potential of LSD1 inhibition. This document details Bizine's mechanism of

action, quantitative inhibitory data, relevant experimental protocols, and its impact on key

cellular signaling pathways.

Introduction to Bizine
Bizine is a synthetic small molecule and an analogue of the antidepressant phenelzine.[1][2] It

has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1

(LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][3] LSD1's primary

function is to remove methyl groups from mono- and di-methylated lysine 4 of histone H3

(H3K4me1/2), a mark associated with active gene transcription.[4][5] By demethylating H3K4,

LSD1 generally acts as a transcriptional co-repressor.[6][7] However, it can also function as a

co-activator by demethylating H3K9 in association with androgen or estrogen receptors.[6][7]

Given that LSD1 is overexpressed in a variety of cancers, including prostate, lung, and breast

cancer, it has emerged as a significant therapeutic target.[4][8][9][10] Bizine's ability to

selectively inhibit this enzyme has positioned it as a valuable tool for studying the biological

roles of LSD1 and as a potential lead compound for the development of novel therapeutics for

oncology and neurodegenerative diseases.[3][11]
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IUPAC Name: N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide[12]

Molecular Formula: C₁₈H₂₃N₃O[12][13]

CAS Number: 1591932-50-1[1][13]

Mechanism of Action
Bizine functions as a mechanism-based inactivator of LSD1.[4] LSD1 is a flavin adenine

dinucleotide (FAD)-dependent amine oxidase.[5][14] The catalytic process involves the

oxidation of the methylated lysine substrate, which results in the reduction of the FAD cofactor

to FADH₂.[7] Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide as a

byproduct.[4][7]

As a phenelzine analogue, Bizine is believed to form a covalent adduct with the FAD cofactor

within the active site of LSD1.[4][14] This irreversible binding inactivates the enzyme,

preventing it from demethylating its histone substrates. The consequence of this inhibition

within a cellular context is the accumulation of H3K4me1/2, which can lead to the reactivation

of silenced tumor suppressor genes.[4]
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Caption: Mechanism of LSD1 demethylation and inhibition by Bizine.

Quantitative Data
The inhibitory activity and selectivity of Bizine have been characterized through various

biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of Bizine

Parameter Value Reference(s)

Ki 59 nM [1][2][15]

Ki(inact) 59 nM [3][13]
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Table 2: Selectivity Profile of Bizine

Target Ki(inact) or Fold Selectivity Reference(s)

LSD1 59 nM [3]

MAO-A 2.6 µM (~44-fold selective) [3]

MAO-B 6.5 µM (~110-fold selective) [3]

LSD2 ~11 µM (>186-fold selective) [3]

Table 3: Cellular Activity of Bizine

Assay Cell Line Parameter Value Reference(s)

H3K4

Dimethylation

Induction

LNCaP EC₅₀ ~2 µM [13]

H3K4

Dimethylation

Induction

LNCaP

Statistically

significant

increase

3 µM and 10 µM

Neuroprotection

(Oxidative

Stress)

Neurons
Effective

Concentration
0.5 µM

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Bizine's

activity as an LSD1 inhibitor.

LSD1 Inhibition Assay (Peroxidase-Coupled)
This biochemical assay is commonly used to measure the activity of LSD1 and the potency of

its inhibitors by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation

reaction.[16][17]
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Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces H₂O₂. In the

presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a detection reagent (e.g.,

Amplex Red) to produce a fluorescent or colorimetric signal. The intensity of the signal is

directly proportional to LSD1 activity. An inhibitor will reduce the production of H₂O₂ and thus

decrease the signal.

Methodology:

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

Prepare stock solutions of recombinant human LSD1 enzyme, a dimethylated H3K4 peptide

substrate, HRP, a detection reagent, and serial dilutions of Bizine.

Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer.

Inhibitor Pre-incubation: Add serial dilutions of Bizine or vehicle control (DMSO) to the

appropriate wells. Add the LSD1 enzyme to all wells except the "no enzyme" blank. Pre-

incubate for 15 minutes on ice.[16]

Enzymatic Reaction: Initiate the reaction by adding a mixture of the H3K4 peptide substrate

and the HRP/detection reagent solution.

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60

minutes), protected from light.

Measurement: Read the fluorescence (e.g., Ex/Em = 530/590 nm) or absorbance on a

microplate reader.

Data Analysis: Subtract the background signal (blank wells) from all measurements. Plot the

percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to

a dose-response curve to determine the IC₅₀ value.
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Peroxidase-Coupled Assay Workflow
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Caption: Workflow for a peroxidase-coupled LSD1 inhibition assay.

Cellular Target Engagement (Western Blot)
This cell-based assay confirms that Bizine inhibits LSD1 activity within cells by measuring the

methylation status of its direct substrate, histone H3.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b560364?utm_src=pdf-body-img
https://www.benchchem.com/product/b560364?utm_src=pdf-body
https://www.researchgate.net/figure/LSD1-inhibition-by-compound-12d-bizine-in-LNCaP-cells-A-Cells-were-treated-with_fig3_261441475
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: Inhibition of LSD1 in cells will lead to an accumulation of its substrates, H3K4me1

and H3K4me2. Western blotting uses specific antibodies to detect and quantify the levels of

H3K4me2 relative to the total amount of histone H3. An increase in the H3K4me2 signal in

Bizine-treated cells compared to control cells demonstrates target engagement.

Methodology:

Cell Culture and Treatment: Culture a relevant cell line (e.g., LNCaP prostate cancer cells) to

~70-80% confluency. Treat the cells with increasing concentrations of Bizine (e.g., 0.4 µM to

10 µM) or vehicle control for a specified duration (e.g., 48 hours).[4]

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction

protocol or a commercial kit to isolate histone proteins.

Protein Quantification: Determine the protein concentration of the histone extracts using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of histone proteins by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose

or PVDF membrane.

Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for H3K4me2.

As a loading control, probe a separate membrane or strip and re-probe the same

membrane with a primary antibody for total Histone H3.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system.
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Densitometry Analysis: Quantify the band intensities for H3K4me2 and total H3. Normalize

the H3K4me2 signal to the total H3 signal to determine the relative increase in methylation.

[4]
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Western Blot Workflow for H3K4me2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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